molecular formula C20H34O3 B1150828 Imbricatolic Acid CAS No. 6832-60-6

Imbricatolic Acid

Cat. No.: B1150828
CAS No.: 6832-60-6
M. Wt: 322.5 g/mol
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Description

Imbricatolic Acid is a natural labdane-type diterpene carboxylic acid, a major constituent found in the resins of coniferous species such as Araucaria araucana and the berries of Juniperus communis L. (Cupressaceae) . This compound is of significant interest in pharmacological research due to its diverse biological activities. It demonstrates a notable ability to prevent cell cycle progression by inducing accumulation in the G1 phase, upregulating cyclin-dependent kinase inhibitors, and promoting the degradation of cyclins A, D1, and E1 in p53-null CaLu-6 cells, indicating potential application in cancer research . Furthermore, this compound and its semisynthetic derivatives have shown a relevant gastroprotective effect in an ethanol/HCl-induced gastric lesions model in mice, with some amino acid amides exhibiting an effect comparable to the reference drug lansoprazole . It also serves as a key precursor for the design and synthesis of novel protein tyrosine phosphatase-1B (PTP-1B) inhibitors, representing a promising new class of compounds for the management of type 2 diabetes mellitus . Cytotoxicity studies report varying IC50 values, with the parent compound showing values of 134 µM (AGS cells) and 280 µM (lung fibroblasts), while its microbial transformation product, 1α-hydroxythis compound, displayed moderated cytotoxicity . For research purposes, this compound is supplied with the following identifier: CAS Number 6832-60-6 and Molecular Weight 322.5 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKLZRKJJQJLD-BEUFEYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction from Juniperus communis

The fresh ripe berries of Juniperus communis serve as a rich source of this compound. The extraction process involves maceration in methanol, followed by sequential partitioning with solvents of increasing polarity. The methanolic extract is concentrated under reduced pressure and subjected to column chromatography using silica gel as the stationary phase. Elution with hexane-ethyl acetate gradients facilitates the isolation of this compound alongside other diterpenoids, such as the newly identified juniperoside A. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution electron ionization mass spectrometry (HREIMS), which corroborate the compound’s labdane skeleton and functional groups.

Isolation from Araucaria araucana Resin

This compound is a major constituent of the resin exuded by Araucaria araucana. The resin is dissolved in dichloromethane and filtered to remove insoluble impurities. Subsequent recrystallization from a hexane-ethyl acetate mixture yields colorless crystals of this compound with a melting point of 102–105°C. The purity and identity of the compound are verified using thin-layer chromatography (TLC) and comparative analysis with previously reported spectral data.

Synthetic Modifications and Derivative Synthesis

While total synthesis of this compound remains unreported, several studies have focused on modifying its structure to enhance bioactivity or study structure-activity relationships.

Methylation and Oxidation Reactions

This compound undergoes methylation at the C-19 carboxylic acid group using diazomethane in diethyl ether, yielding the methyl ester derivative (compound 1 ) with a 91% yield. This reaction is critical for improving solubility in nonpolar solvents during subsequent synthetic steps. Oxidation of this compound with Jones reagent (CrO₃/H₂SO₄/H₂O) converts the C-15 hydroxyl group into a ketone, producing junicedric acid (compound 2 ). These modifications are pivotal for generating intermediates used in dimeric labdane diterpene synthesis.

Biotransformation via Fungal Cultures

Biotransformation studies using Aspergillus niger and Rhizopus nigricans have demonstrated the microbial modification of this compound. Aspergillus niger introduces a hydroxyl group at the C-1 position, yielding 1α-hydroxythis compound (compound 2 ), while Rhizopus nigricans catalyzes epoxidation at the C-8(17) double bond, forming 15-hydroxy-8,17-epoxylabdan-19-oic acid (compound 3 ). These products are isolated via ethyl acetate extraction and purified using silica gel chromatography.

Structural Elucidation and Analytical Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H- and ¹³C-NMR spectra provide detailed insights into the compound’s carbon framework and functional groups. For example, the ¹H-NMR spectrum of this compound exhibits characteristic signals for the C-17 exomethylene protons (δₕ 4.53 and 4.86 ppm) and the C-15 hydroxyl group (δₕ 3.66–3.72 ppm). HMBC correlations between H-20 (δₕ 0.59 ppm) and C-1 (δc 71.20 ppm) in 1α-hydroxythis compound confirm the hydroxylation site.

Mass Spectrometry (MS)

HREIMS analysis of this compound reveals a molecular ion peak at m/z 320.2350 [M]⁺, consistent with the molecular formula C₂₀H₃₂O₃. Methylation derivatives, such as compound 1 , show a molecular ion at m/z 337.2753 [M+H]⁺, confirming the addition of a methyl group.

Infrared (IR) Spectroscopy

IR spectra of this compound derivatives display absorption bands for hydroxyl (νₘₐₓ ~3440 cm⁻¹) and carbonyl (νₘₐₓ ~1722 cm⁻¹) groups, which are critical for functional group identification.

Data Tables

Table 1: Key Spectral Data for this compound Derivatives

CompoundMelting Point (°C)Molecular FormulaKey NMR Signals (δ, ppm)IR Bands (cm⁻¹)
This compound102–105C₂₀H₃₂O₃H-17: 4.53, 4.86; C-19: 183.413440 (OH), 1722 (C=O)
1α-Hydroxythis compound-C₂₀H₃₄O₄H-1: 3.85; C-1: 71.203440 (OH), 1720 (C=O)
Methyl ester (1)-C₂₁H₃₄O₃H-19 OCH₃: 3.65; C-19: 170.121722 (C=O)

Table 2: Yields and Reaction Conditions for Key Synthetic Steps

ReactionReagents/ConditionsYield (%)Reference
MethylationCH₂N₂/Et₂O, 3 h, rt91
Jones oxidationCrO₃/H₂SO₄/H₂O, acetone84
Biotransformation (A. niger)15-day culture, EtOAc extraction56

Chemical Reactions Analysis

Scientific Research Applications

Chemical Applications

Synthesis of Derivatives
Imbricatolic acid serves as a crucial starting material for the synthesis of various chemical derivatives. Microbial transformations, particularly using Aspergillus niger, have been employed to produce hydroxylated derivatives such as 1α-hydroxythis compound. These derivatives exhibit distinct biochemical properties and potential applications in drug development .

Chemical Reactions
The compound undergoes several chemical reactions, including hydroxylation and epoxidation. These transformations are facilitated by microbial cultures and yield significant products that can be further explored for their biological activities.

Reaction TypeMicrobial AgentMajor Product
HydroxylationAspergillus niger1α-hydroxythis compound
EpoxidationRhizopus nigricansEpoxy derivative

Biological Applications

Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including human lung fibroblasts and AGS cells. In particular, it has been shown to inhibit cell cycle progression in lung cancer cells (Calu-6), suggesting its potential as an anticancer agent .

Gastroprotective Properties
this compound has demonstrated gastroprotective effects in animal models with induced gastric lesions. This property suggests its potential utility in developing treatments for gastric disorders .

Medicinal Applications

Protein Tyrosine Phosphatase Inhibition
Recent studies have explored the potential of this compound and its derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a target for treating insulin resistance related to obesity and type 2 diabetes. Certain derivatives have shown promising inhibitory activity, indicating their potential in metabolic disease management .

Glucose Uptake Stimulation
Novel analogues of this compound have been found to stimulate glucose uptake in skeletal muscle cells through the AKT/PI-3-kinase signaling pathway, highlighting their potential role in diabetes treatment .

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on lung cancer cells, it was observed that treatment with the compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The study utilized various concentrations to assess the dose-dependent effects on cell viability .

Case Study 2: Gastroprotective Effects

Another study focused on the gastroprotective properties of this compound demonstrated its efficacy in reducing gastric lesions in rodent models. The mechanism was linked to its ability to enhance mucosal defense and inhibit gastric acid secretion .

Mechanism of Action

The mechanism of action of imbricatolic acid involves its interaction with specific molecular targets and pathways. For instance, its gastroprotective effects are attributed to its ability to modulate inflammatory pathways and protect the gastric mucosa . The exact molecular targets and pathways involved in its cytotoxic effects are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Imbricatolic Acid and Related Diterpenes
Compound Skeleton Type Functional Modifications Source
This compound Labdane C-15 hydroxyl, C-19 carboxylic acid Araucaria araucana
15-Acetoxythis compound Labdane C-15 acetylated hydroxyl, C-19 carboxylic acid Cupressus sempervirens
15-Hydroxyimbricatolal Labdane C-15 hydroxyl, C-19 aldehyde Araucaria imbricata
Ferruginol Abietane Aromatic C-ring, no carboxylic acid Juniperus phoenicea
Totarol Totarane Methyl group at C-14, phenolic hydroxyl Juniperus rigida

Key Observations :

  • This compound derivatives (e.g., 15-acetoxythis compound) exhibit enhanced lipophilicity due to acetylation, improving membrane permeability .
  • Ferruginol and totarol, with aromatic rings, show stronger antimicrobial activity but lack the gastroprotective effects seen in labdane-type diterpenes .

Pharmacological Activity Comparison

Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Cell Line (IC50/CC50) Activity Notes Reference
This compound HEP-2 (229.7 μM) Selective cytotoxicity
This compound-cyperenoic acid hybrid HEP-2 (48.1 μM) Enhanced potency due to hybrid structure
Cupressuflavone A549 (65 μM), PC3 (19.9 μM) Biflavonoid with selective prostate activity
Ferruginol A549 (159 μM) Moderate activity, broad-spectrum

Key Findings :

  • Structural hybridization (e.g., combining this compound with cyperenoic acid) significantly boosts cytotoxicity .
Table 3: Gastroprotective Effects in Ethanol-Induced Ulcer Models
Compound Effective Dose (mg/kg) Ulcer Inhibition (%) Reference
This compound 200 85%
15-Hydroxyimbricatolal 100 90%
15-Acetoxythis compound 100 88%
Lansoprazole (Control) 20 89%

Key Insights :

  • Acetylation or hydroxylation at C-15 enhances gastroprotective efficacy, matching the reference drug lansoprazole .
Table 4: Anti-Alzheimer’s Activity (Aβ42 Reduction in HEK293sw Cells)
Compound Aβ42 Reduction at 16 μM Mechanism Reference
This compound 35% Modulates Aβ aggregation
Isocupressic acid 55% Inhibits BACE1 via GSK3β/NF-κB
Communic acid 30% Weak Aβ inhibition

Key Notes:

Biological Activity

Imbricatolic acid, a compound derived from Juniperus communis , has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is a triterpenoid compound characterized by its unique chemical structure, which contributes to its biological activity. The compound's structure allows it to interact with various biological pathways, impacting cell proliferation and inflammation.

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study assessing the topical anti-inflammatory effects of various compounds, this compound was compared with other terpenes and synthetic drugs using two models: the arachidonic acid (AA) and the 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema assays. The results indicated that this compound displayed a notable reduction in inflammation in both models, suggesting its potential as an effective anti-inflammatory agent .

Table 1: Anti-Inflammatory Effects of this compound

CompoundTPA Assay Reduction (%)AA Assay Reduction (%)
This compound56.848.9
Oleanolic Acid79.956.8
Ibuprofen40.038.0

Data derived from comparative studies on topical anti-inflammatory activities .

Anticancer Activity

This compound has also been evaluated for its anticancer properties, particularly its ability to inhibit cell cycle progression in cancer cell lines. In experiments involving p53-null CaLu-6 cells, this compound was shown to induce the upregulation of cyclins, which are essential for cell cycle regulation . Furthermore, new derivatives of this compound have been tested against various human tumor cell lines, including MRC-5, AGS, SK-MES-1, J82, and HL-60.

Table 2: Antiproliferative Activity of this compound Derivatives

Cell LineIC50 (µM)
MRC-529
AGS35
SK-MES-132
J8240
HL-6039

IC50 values indicate the concentration required to inhibit cell growth by 50% .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inflammatory Pathway Modulation : this compound appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Cell Cycle Regulation : By upregulating cyclins and affecting cyclin-dependent kinases (CDKs), this compound disrupts normal cell cycle progression in cancer cells, leading to reduced proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Topical Application for Inflammation : In animal models, topical application of formulations containing this compound showed significant reductions in edema and inflammation markers compared to controls.
  • In Vitro Cancer Studies : Laboratory studies indicated that this compound derivatives not only inhibited tumor cell growth but also induced apoptosis in specific cancer cell lines.

Q & A

Q. What are the primary natural sources of imbricatolic acid, and what methodologies are used for its extraction and purification?

this compound is a diterpene found in resinous extracts of Cupressus species, particularly in wild populations of C. goveniana and related variants . Extraction typically involves solvent-based methods (e.g., ethanol or dichloromethane), followed by chromatographic separation using column chromatography (CC) or preparative thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry (MS) .

Q. How is this compound structurally characterized, and what spectroscopic markers distinguish it from related diterpenes?

Key structural features include a labdane skeleton with hydroxyl and carboxylic acid groups. NMR data (e.g., δ 1.25 ppm for methyl groups in diterpene backbones) and MS fragmentation patterns (e.g., molecular ion [M+H]+ at m/z 319) are critical for identification. Differentiation from analogs like sandaracopimaric acid requires analysis of olefinic proton signals and coupling constants in 2D NMR spectra (COSY, HSQC) .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include cytotoxicity screening using human cancer cell lines (e.g., AGS gastric adenocarcinoma, HepG2 hepatocellular carcinoma) and non-cancerous fibroblasts, with IC₅₀ values calculated via MTT or resazurin-based viability assays. Anti-inflammatory activity is assessed through COX-1/COX-2 inhibition assays or LPS-induced cytokine modulation in macrophage models .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., esterification with NSAIDs) influence its cytotoxicity and selectivity?

Hybridization with ibuprofen or naproxen via ester linkages alters bioavailability and toxicity profiles. For example, methyl esters of this compound derivatives (e.g., compounds 9 and 11) exhibit reduced cytotoxicity (IC₅₀ > 100 µM) compared to the parent diterpene (IC₅₀ ~29–39 µM) in fibroblast and cancer cell lines. This suggests that lipophilicity and metabolic stability are critical factors, which can be optimized using QSAR models .

Q. What experimental designs are recommended to resolve contradictions in cytotoxicity data between this compound and its synthetic derivatives?

Contradictory results (e.g., increased toxicity in hybrids vs. parent compound) require systematic dose-response studies across multiple cell lines, paired with mechanistic assays (e.g., apoptosis markers, ROS generation). Comparative metabolomics or transcriptomics can identify pathways affected by structural modifications. For reproducibility, adhere to OECD guidelines for in vitro testing, including triplicate runs and positive/negative controls .

Q. How can researchers apply the PICOT framework to design clinical pharmacology studies on this compound?

A PICOT question might focus on:

  • P opulation: Rodent models with induced gastric lesions.
  • I ntervention: Oral administration of this compound (10–50 mg/kg).
  • C omparison: Omeprazole or synthetic NSAIDs.
  • O utcome: Reduction in ulcer index or TNF-α levels.
  • T ime: Acute (24–72 hr) vs. chronic (14-day) exposure. This framework ensures alignment with preclinical objectives and facilitates literature synthesis for grant proposals .

Q. What strategies mitigate bias in phytochemical studies targeting this compound’s gastroprotective mechanisms?

Use blinded experiments for histological scoring of gastric lesions and randomize treatment groups. Validate findings with orthogonal methods (e.g., ELISA for prostaglandin E2 levels alongside histopathology). Address confounding variables (e.g., diet, stress) through controlled housing conditions. Transparent reporting of negative results is critical to avoid publication bias .

Methodological Considerations

  • Data Presentation : Use tables to compare IC₅₀ values across cell lines (Table 1) and figures to illustrate structural relationships between derivatives (Figure 1). Ensure all charts include descriptive titles, error bars, and statistical annotations (e.g., *p < 0.05) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest (e.g., funding from natural product consortiums) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imbricatolic Acid
Reactant of Route 2
Imbricatolic Acid

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